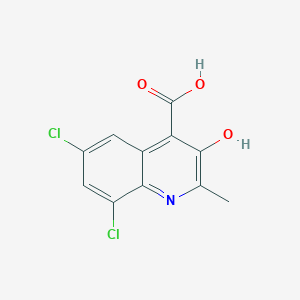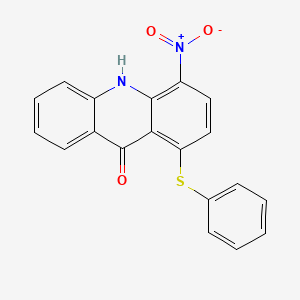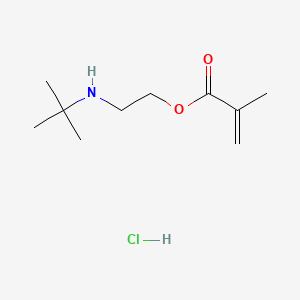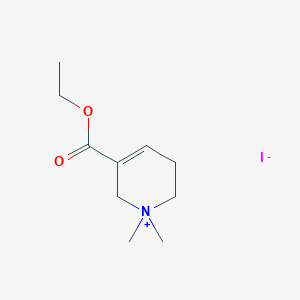
Heptanoic acid, 2-hydroxy-2-(1-propynyl)-, 2-methyl-3-quinuclidinyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7-Methyl-1-azabicyclo[2.2.2]octan-8-yl)2-hydroxy-2-prop-1-ynylheptanoate is a complex organic compound known for its unique bicyclic structure. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications in drug development.
Vorbereitungsmethoden
The synthesis of (7-Methyl-1-azabicyclo[2.2.2]octan-8-yl)2-hydroxy-2-prop-1-ynylheptanoate involves several steps, starting from readily available precursors. One common method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a key intermediate in the synthesis of tropane alkaloids . The reaction conditions typically include the use of chiral catalysts and specific reaction temperatures to ensure the desired stereochemistry.
Industrial production methods may involve the optimization of these synthetic routes to achieve higher yields and purity. This often includes the use of large-scale reactors and continuous flow systems to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
(7-Methyl-1-azabicyclo[2.2.2]octan-8-yl)2-hydroxy-2-prop-1-ynylheptanoate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed under specific conditions to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions can be carried out using appropriate reagents to introduce new functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(7-Methyl-1-azabicyclo[2.2.2]octan-8-yl)2-hydroxy-2-prop-1-ynylheptanoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a model compound in reaction mechanism studies.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of (7-Methyl-1-azabicyclo[2.2.2]octan-8-yl)2-hydroxy-2-prop-1-ynylheptanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high affinity, modulating the activity of the target molecules. This can lead to various biological effects, depending on the specific pathway involved.
Vergleich Mit ähnlichen Verbindungen
(7-Methyl-1-azabicyclo[2.2.2]octan-8-yl)2-hydroxy-2-prop-1-ynylheptanoate can be compared with other similar compounds, such as:
2-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but differs in the arrangement of the nitrogen atom and the functional groups.
Tropane Alkaloids: These compounds also contain a bicyclic structure and are known for their biological activities, but they have different substituents and stereochemistry.
The uniqueness of (7-Methyl-1-azabicyclo[2.2.2]octan-8-yl)2-hydroxy-2-prop-1-ynylheptanoate lies in its specific functional groups and the resulting chemical properties, which make it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
101913-75-1 |
|---|---|
Molekularformel |
C18H29NO3 |
Molekulargewicht |
307.4 g/mol |
IUPAC-Name |
(2-methyl-1-azabicyclo[2.2.2]octan-3-yl) 2-hydroxy-2-prop-1-ynylheptanoate |
InChI |
InChI=1S/C18H29NO3/c1-4-6-7-11-18(21,10-5-2)17(20)22-16-14(3)19-12-8-15(16)9-13-19/h14-16,21H,4,6-9,11-13H2,1-3H3 |
InChI-Schlüssel |
NMHNBGUPVCGDPT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(C#CC)(C(=O)OC1C(N2CCC1CC2)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-methyl-4-[2-(trimethylsilyl)ethynyl]-3-Pyridinecarbonitrile](/img/structure/B13749856.png)

![Benzenemethanol, 4-(diethylamino)-alpha,alpha-bis[4-(diethylamino)phenyl]-](/img/structure/B13749866.png)


![Ethyl 4-(4-bromophenyl)-5,7-dimethoxy-2,2a-diaza-cyclopenta[cd]indene-1-carboxylate](/img/structure/B13749877.png)


![Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B13749903.png)





